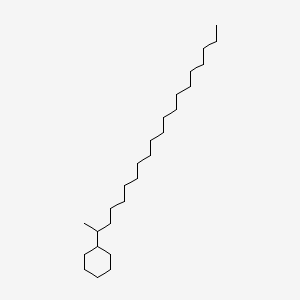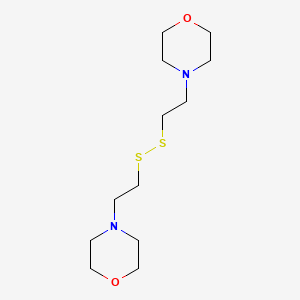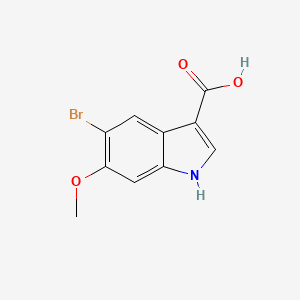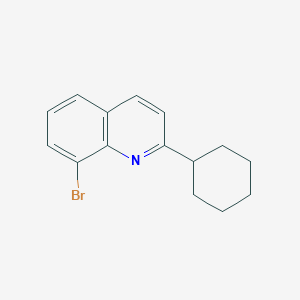![molecular formula C11H10Cl2N2O B13914818 1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol CAS No. 445302-84-1](/img/structure/B13914818.png)
1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol is a chemical compound with a molecular formula of C11H10Cl2N2O This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further connected to an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazole ring.
Introduction of the Ethan-1-ol Group: The final step involves the reduction of an intermediate ketone to form the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as protein synthesis and membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-dichlorophenyl)ethan-1-ol: Shares the dichlorophenyl group but lacks the imidazole ring.
1-(4-(3,4-dichlorophenyl)phenyl)ethan-1-one: Contains a similar dichlorophenyl group but has a different overall structure.
Uniqueness
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol is unique due to the presence of both the imidazole ring and the dichlorophenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
445302-84-1 |
|---|---|
Fórmula molecular |
C11H10Cl2N2O |
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
1-[1-(3,4-dichlorophenyl)imidazol-4-yl]ethanol |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7(16)11-5-15(6-14-11)8-2-3-9(12)10(13)4-8/h2-7,16H,1H3 |
Clave InChI |
GWAKORYPOIOXMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN(C=N1)C2=CC(=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)

![N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide](/img/structure/B13914751.png)



![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)




![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)


